

# A Comparative Guide to Regorafenib Pharmacokinetics Across Diverse Populations

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## Compound of Interest

Compound Name: Regorafenib-13C,d3

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This guide provides a comprehensive comparison of the pharmacokinetic properties of regorafenib, a multi-kinase inhibitor, across various patient populations. The information presented herein is intended to support research, clinical trial design, and the broader understanding of regorafenib's disposition in diverse demographic and clinical settings. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies.

## Executive Summary

Regorafenib is an oral anti-cancer agent approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its pharmacokinetics are influenced by a range of factors including ethnicity, organ function, and concomitant medications. This guide synthesizes available data to highlight these differences and provide a foundational understanding for further research and clinical application.

## Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in different populations.

Table 1: Pharmacokinetics of Regorafenib in Healthy Volunteers by Ethnicity

Parameter	Chinese Population (40 mg single dose, fasting)[1][2][3]	Caucasian Population (160 mg single dose, fasting)[4]
Regorafenib		
Cmax (ng/mL)	~216.9	2500
AUC0-t (ng·h/mL)	~6885.1	70400
Tmax (h)	4.0	4.0
t1/2 (h)	~33.4	Not Reported
Metabolite M-2		
Cmax (ng/mL)	~60.3	Not Reported
AUC0-t (ng·h/mL)	~1899.8	Not Reported
Tmax (h)	12.0	Not Reported
t1/2 (h)	~46.9	Not Reported

Note: Direct comparison is challenging due to different dosing in the cited studies. A population pharmacokinetic analysis suggested that after a 160 mg dose, the average concentration of regorafenib was 11% lower in Asians compared to non-Asians[5].

Table 2: Pharmacokinetics of Regorafenib in Patients with Organ Dysfunction

Population	Key Findings
Hepatic Impairment	In patients with mild (Child-Pugh A) and moderate (Child-Pugh B) hepatic impairment, the systemic exposure to regorafenib and its active metabolites was similar to that in patients with normal hepatic function. However, treatment in patients with Child-Pugh B was associated with poorer clinical outcomes and a higher frequency of severe adverse events[6]. Regorafenib is not recommended for patients with severe (Child-Pugh C) hepatic impairment[7].
Renal Impairment	The pharmacokinetics of regorafenib are not significantly altered in patients with mild, moderate, or severe renal impairment[8][9][10]. A dedicated study in patients with severe renal impairment (CrCl 15-29 mL/min) was conducted to confirm these findings[8].

Table 3: Influence of Age on Regorafenib Pharmacokinetics

Population	Key Findings
Elderly Patients (≥65 years)	No overall differences in efficacy were observed between elderly and younger patients. However, there was an increased incidence of Grade 3 hypertension in patients aged 65 years and older[11]. A multicenter real-world study in elderly Chinese patients with metastatic colorectal cancer found that regorafenib monotherapy was efficacious[12]. A population pharmacokinetic analysis showed that age was positively correlated with the average concentrations of regorafenib and its metabolites[5].

## Experimental Protocols

### Typical Phase 1 Pharmacokinetic Study Design

A common design for a Phase 1 pharmacokinetic study of regorafenib involves a single-center, open-label, dose-escalation format[13][14][15][16][17].

- **Patient Population:** Adult patients with advanced solid tumors who have progressed on standard therapies[13][15]. Healthy volunteers are often used for bioequivalence studies[1][2][3][18].
- **Dosing Regimen:** Regorafenib is typically administered orally as a single agent. Dose-escalation cohorts often follow a "3+3" design, starting at a dose of 120 mg once daily for 3 weeks of a 4-week cycle[15]. The dose is then escalated in subsequent cohorts to determine the maximum tolerated dose (MTD).
- **Pharmacokinetic Sampling:** Blood samples for pharmacokinetic analysis are collected at pre-defined time points. For a single-dose study, this may include pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-dose[1][2]. For multiple-dose studies, trough concentrations are measured before dosing on specified days, and full pharmacokinetic profiles are often determined on day 21 of the first cycle[19].
- **Bioanalytical Method:** Plasma concentrations of regorafenib and its active metabolites (M-2 and M-5) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[20][21][22][23][24].

### Bioanalytical Method: LC-MS/MS

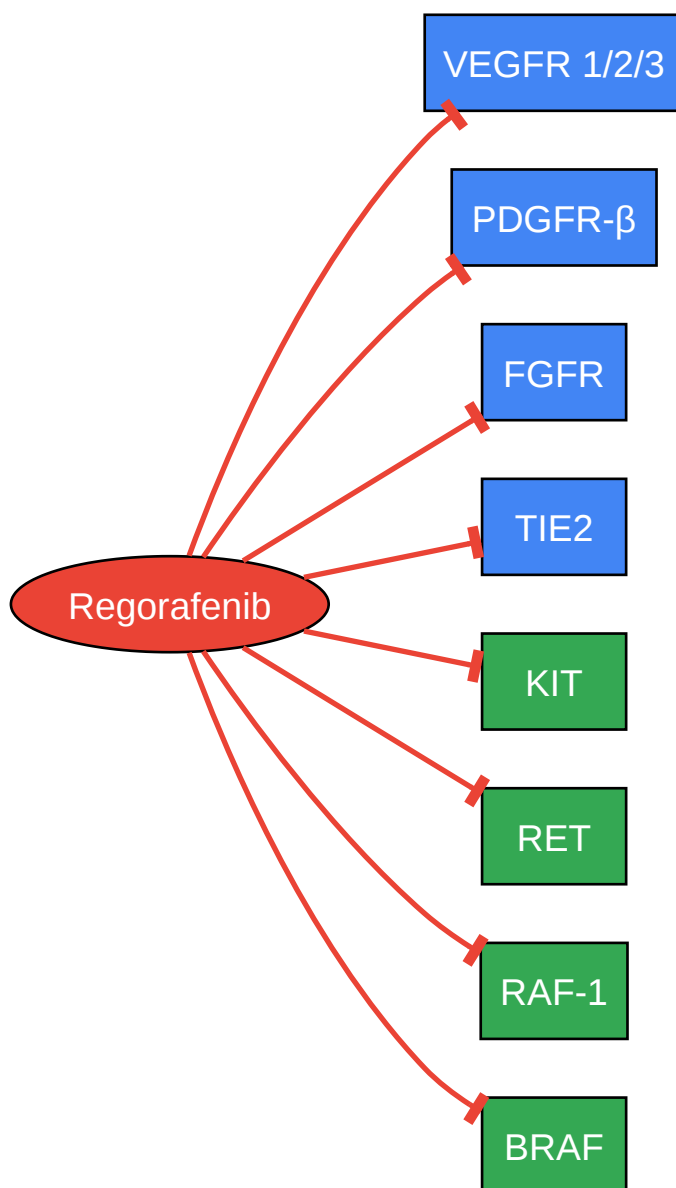
The quantification of regorafenib in plasma is typically achieved through a validated LC-MS/MS method.

- **Sample Preparation:** Plasma samples are prepared using protein precipitation with acetonitrile. An internal standard, such as sorafenib, is added to the plasma before precipitation[20][21].
- **Chromatographic Separation:** The supernatant after centrifugation is injected onto a reverse-phase C18 column. Isocratic elution is commonly performed with a mobile phase consisting of a mixture of methanol and water containing a small amount of formic acid[20].

- **Mass Spectrometric Detection:** The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The detection is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for regorafenib and the internal standard[20][22].
- **Method Validation:** The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, and stability[21][22][23][24].

## Visualizations

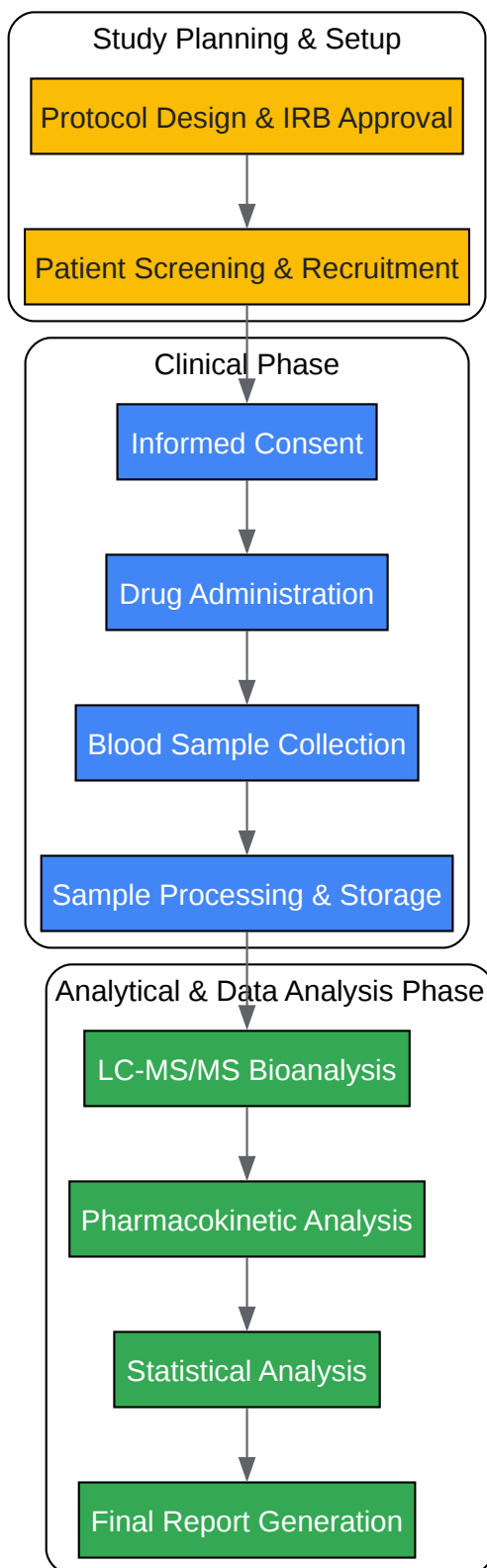
### Regorafenib Signaling Pathway



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Caption: Regorafenib inhibits multiple kinases involved in angiogenesis, the tumor microenvironment, and oncogenesis.

## Experimental Workflow for a Typical Pharmacokinetic Study



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Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like regorafenib.

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- To cite this document: BenchChem. [A Comparative Guide to Regorafenib Pharmacokinetics Across Diverse Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026279#comparative-pharmacokinetic-studies-of-regorafenib-in-different-populations>]

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